2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2412496-29-6
Cat. No.: VC11655358
Molecular Formula: C21H27BO3
Molecular Weight: 338.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2412496-29-6 |
|---|---|
| Molecular Formula | C21H27BO3 |
| Molecular Weight | 338.2 g/mol |
| IUPAC Name | 2-(2-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C21H27BO3/c1-6-17-14-18(23-15-16-10-8-7-9-11-16)12-13-19(17)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3 |
| Standard InChI Key | SVPDDTOIPKRVQR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a central phenyl ring substituted at the 2-position with an ethyl group and at the 4-position with a benzyloxy group. The boronic ester functional group, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate), is attached to the phenyl ring at the 1-position. This configuration imparts steric protection to the boron atom, enhancing stability while maintaining reactivity in synthetic applications.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 2412496-29-6 |
| Molecular Formula | C₂₁H₂₇BO₃ |
| Molecular Weight | 338.2 g/mol |
| IUPAC Name | 2-(2-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC |
The benzyloxy group (-OCH₂C₆H₅) provides electron-donating effects, while the ethyl substituent introduces steric bulk, influencing regioselectivity in cross-coupling reactions.
Synthetic Methodologies
General Synthetic Routes
Boronic esters are typically synthesized via transesterification of boronic acids with pinacol or through Miyaura borylation of aryl halides. For this compound, a plausible route involves:
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Protection of Phenolic OH Groups: Benzylation of a dihydroxybenzene precursor using benzyl bromide under basic conditions .
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Borylation: Reaction of the substituted aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst .
Example Procedure
A modified protocol from the synthesis of analogous boronic esters (e.g., 4,4,5,5-tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane) can be adapted:
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Diboration: Treat 4-(benzyloxy)-2-ethylbromobenzene with bis(pinacolato)diboron in toluene using Pd(dppf)Cl₂ as a catalyst.
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Elimination: Add p-toluenesulfonic acid to induce elimination, yielding the target compound.
This method achieves yields up to 79% with optimized solvent systems (e.g., toluene) .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound serves as a stable aryl boronic ester partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures. For example, coupling with aryl halides under Pd catalysis produces ortho-substituted biphenyl derivatives, valuable in pharmaceutical intermediates .
Pharmaceutical Intermediates
Boronic esters are pivotal in drug discovery, particularly for protease inhibitors and kinase-targeted therapies. The ethyl and benzyloxy substituents may enhance binding affinity to hydrophobic enzyme pockets, as seen in analogous compounds.
Material Science Applications
In OLEDs, boronic esters act as electron-transport materials. The extended conjugation from the phenyl ring and boron’s vacant p-orbital facilitate charge mobility, making this compound a candidate for optoelectronic devices.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): Peaks at δ 1.35 (s, 12H, pinacol methyl), 2.49 (s, 3H, ethyl-CH₂), 5.16–5.18 (s, 2H, benzyloxy-CH₂), and aromatic protons at δ 7.3–7.5 .
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¹¹B NMR: A singlet near δ 30 ppm, characteristic of tetracoordinated boron .
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IR: B-O stretching at 1388 cm⁻¹ and aromatic C-H bending at 850 cm⁻¹ .
Recent Advances and Future Directions
Recent studies highlight the use of analogous boronic esters in tandem borylation-elimination reactions, streamlining multi-step syntheses . Future research may explore:
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Asymmetric Catalysis: Leveraging chiral ligands to access enantiomerically enriched products.
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Polymer Chemistry: Incorporating the compound into boron-containing polymers for stimuli-responsive materials.
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